![molecular formula C23H19NO4 B2814289 [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate CAS No. 1009249-55-1](/img/structure/B2814289.png)
[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate, also known as OPFP, is a chemical compound that has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Multicomponent Reaction Applications
Coordination Complexes and π–π Stacking Interactions
Compounds with similar structural frameworks have been used to study the formation of coordination complexes, showcasing distorted tetrahedral geometries and π–π stacking interactions, which are essential for understanding molecular assembly and supramolecular chemistry (Fang et al., 2007).
Asymmetric Synthesis of Polyketide Metabolites
The use of chiral hypervalent iodine for the stereoselective synthesis of polyketide metabolites demonstrates the compound's potential in synthetic organic chemistry to achieve stereocontrolled synthesis, crucial for drug development and natural product synthesis (Fujita et al., 2012).
Antimicrobial and Optical Property Studies
Novel formazan dyes derived from similar compounds have shown enhanced fastness properties, cost-effectiveness, and significant antimicrobial activity against various bacteria, highlighting the potential of such compounds in developing new materials with antibacterial properties (Khan et al., 2019).
Multicomponent Condensation Reactions
The formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones from reactions involving 2-formylbenzoic acid showcases the compound's utility in multicomponent reactions, a powerful tool in organic synthesis for constructing complex molecules from simpler ones (Opatz & Ferenc, 2005).
Propiedades
IUPAC Name |
[1-oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-16(28-23(27)19-13-11-17(15-25)12-14-19)22(26)24-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-16H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQBCVZWHWVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[1,1'-Biphenyl]-2-YL}carbamoyl)ethyl 4-formylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

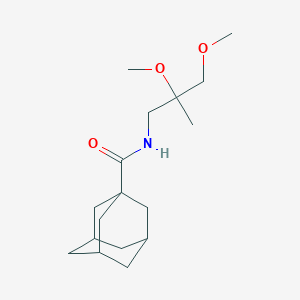
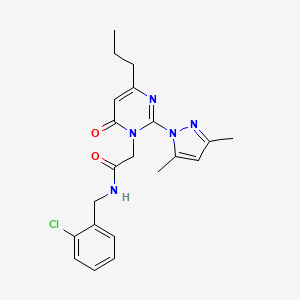

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
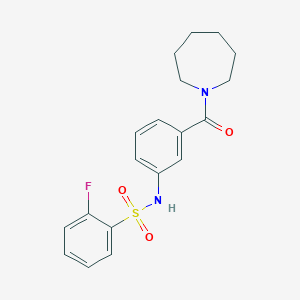
![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)
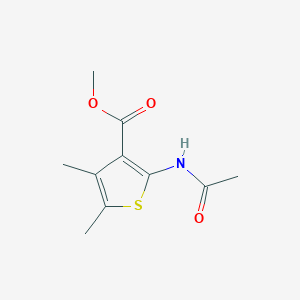
![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)
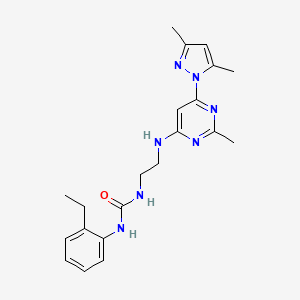

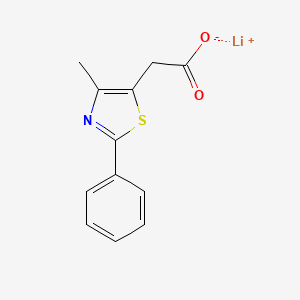

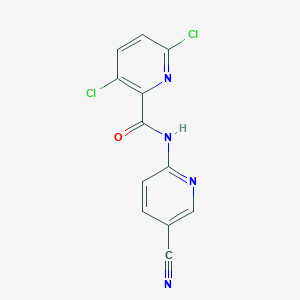
![N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814229.png)